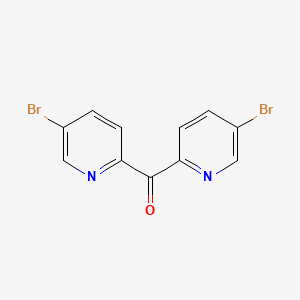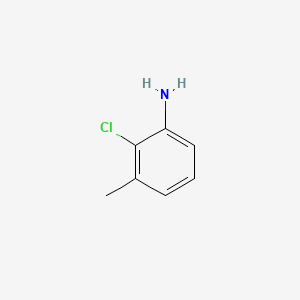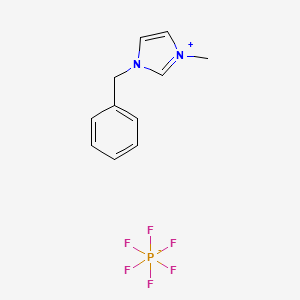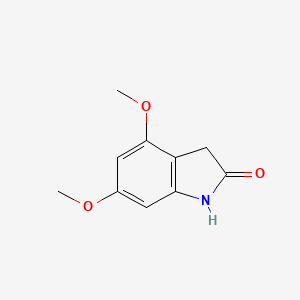
4,6-Dimethoxyindolin-2-one
概要
説明
4,6-Dimethoxyindolin-2-one is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indoles are known for their biological activities and are prevalent in various alkaloids. The compound this compound is characterized by the presence of two methoxy groups at the 4 and 6 positions of the indolin-2-one structure, which contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethoxyindolin-2-one typically involves the electrophilic substitution of indolin-2-one with methoxy groups. One common method includes the reaction of indolin-2-one with methoxy-substituted benzaldehydes under acidic conditions, followed by cyclization to form the indole ring. Another approach involves the use of phosphoryl chloride as a reagent to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial processes.
化学反応の分析
Types of Reactions: 4,6-Dimethoxyindolin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydroxy derivatives.
Substitution: Electrophilic substitution reactions are common, where the methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Phosphoryl chloride and other electrophilic reagents are used to facilitate substitution reactions.
Major Products: The major products formed from these reactions include various substituted indoles, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
4,6-Dimethoxyindolin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indole derivatives.
Medicine: Its derivatives are explored for potential therapeutic applications, including treatments for cancer and infectious diseases.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4,6-Dimethoxyindolin-2-one involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
類似化合物との比較
Indolin-2-one: The parent compound without methoxy substitutions.
4-Methoxyindolin-2-one: A similar compound with a single methoxy group at the 4 position.
6-Methoxyindolin-2-one: A similar compound with a single methoxy group at the 6 position.
Uniqueness: 4,6-Dimethoxyindolin-2-one is unique due to the presence of two methoxy groups, which enhance its reactivity and biological activity compared to its mono-substituted counterparts. The dual substitution pattern also allows for more diverse chemical modifications and applications in various fields .
特性
IUPAC Name |
4,6-dimethoxy-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-13-6-3-8-7(5-10(12)11-8)9(4-6)14-2/h3-4H,5H2,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUOAHBKKSGOOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(=O)N2)C(=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473098 | |
| Record name | 4,6-Dimethoxy-2-oxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23659-88-3 | |
| Record name | 1,3-Dihydro-4,6-dimethoxy-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23659-88-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dimethoxy-2-oxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00473098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4,6-Dimethoxyindolin-2-one in the synthesis of bi-indolyls?
A1: this compound acts as a reagent in the electrophilic substitution reaction with various substituted indoles. This reaction, facilitated by phosphoryl chloride, leads to the formation of 2,2′-, 2,3′-, or 2,7′-bi-indolyls depending on the initial substitution pattern of the indole substrate [].
Q2: Can you elaborate on the mechanism of this reaction?
A2: While the provided abstract doesn't detail the mechanism, it suggests that this compound acts as the electrophile. The phosphoryl chloride likely activates the 2-position of the indolin-2-one ring, making it susceptible to attack from the electron-rich indole substrate. This electrophilic substitution leads to the formation of a new carbon-carbon bond, ultimately resulting in the bi-indolyl product [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


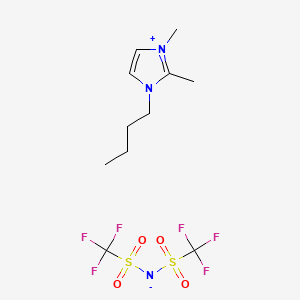
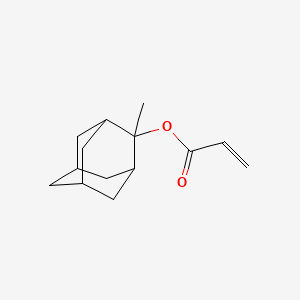
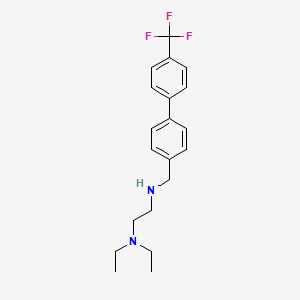
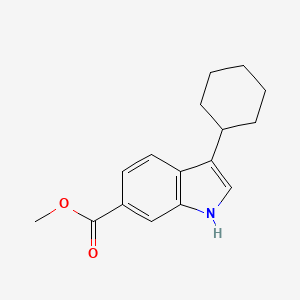
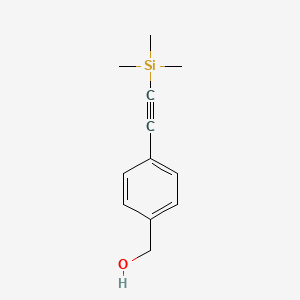
![7-Chlorothieno[3,2-B]pyridine-6-carboxylic acid](/img/structure/B1589724.png)

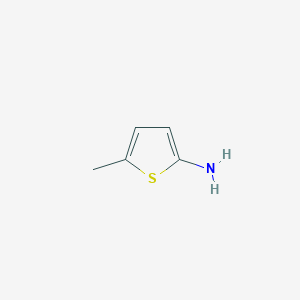

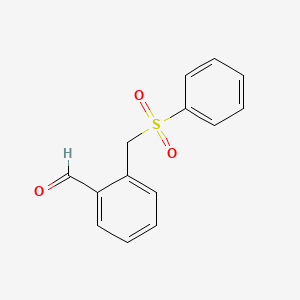
![(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1589731.png)
